![molecular formula C17H22N2O4S B5365931 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine, also known as SNC-121, is a selective agonist of the delta-opioid receptor. It is a chemical compound that has been studied for its potential use in pain management, drug addiction treatment, and other medical applications. In
作用機序
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine is a selective agonist of the delta-opioid receptor, which is a type of opioid receptor found in the brain and spinal cord. Activation of the delta-opioid receptor by this compound leads to the release of endogenous opioids, such as enkephalins and endorphins, which produce analgesic and other physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its interaction with the delta-opioid receptor. In addition to its analgesic effects, this compound has been shown to have anti-inflammatory effects, to reduce anxiety-like behavior in animal models, and to enhance cognitive function. It has also been found to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
実験室実験の利点と制限
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine has several advantages as a research tool, including its selectivity for the delta-opioid receptor, its ability to produce analgesic effects without the side effects associated with other opioid drugs, and its potential use in the treatment of drug addiction and other medical conditions. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and administer the compound, and the potential for off-target effects at high doses.
将来の方向性
There are several possible future directions for research on 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine. One area of interest is the development of new drugs based on the structure of this compound that may have improved pharmacological properties. Another area of research is the investigation of the role of the delta-opioid receptor in pain management and drug addiction, and the potential use of this compound and other delta-opioid receptor agonists in the treatment of these conditions. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly with regard to its potential use in the treatment of psychiatric disorders and neurodegenerative diseases.
合成法
The synthesis of 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine involves a series of chemical reactions that begin with the preparation of 3,5-dimethyl-4-isoxazolecarboxylic acid. This acid is then converted to the corresponding sulfonyl chloride, which is reacted with 3-methoxyaniline to form the sulfonamide intermediate. The final step involves the cyclization of the sulfonamide with piperidine to produce this compound.
科学的研究の応用
1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine has been studied extensively for its potential use in pain management and drug addiction treatment. It has been shown to have analgesic effects in animal models of pain, and it has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine. Other potential medical applications of this compound include the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
4-[2-(3-methoxyphenyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-12-17(13(2)23-18-12)24(20,21)19-10-5-4-9-16(19)14-7-6-8-15(11-14)22-3/h6-8,11,16H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXBMGSJNIXUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

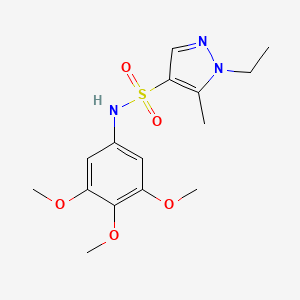
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)
![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)

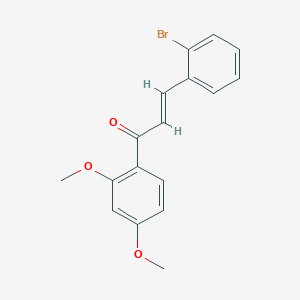
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)
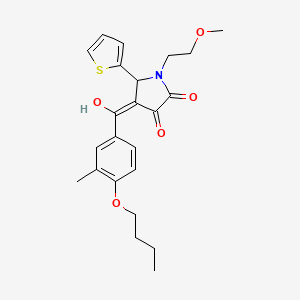
![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)
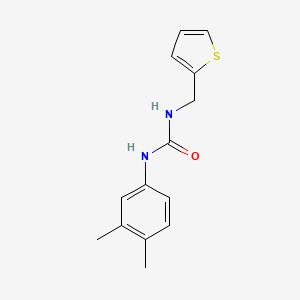

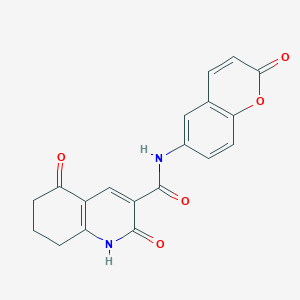
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)